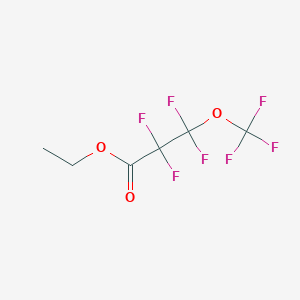
Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate
Übersicht
Beschreibung
Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate is a chemical compound with the molecular formula C6H5F7O3 . It is also known by its IUPAC name, Propanoic acid, 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)-, ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl ester group attached to a propanoic acid backbone, which is further substituted with fluorine atoms and a trifluoromethoxy group .Physical And Chemical Properties Analysis
This compound has an average mass of 258.091 Da and a monoisotopic mass of 258.012695 Da .Wirkmechanismus
Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate works by selectively binding to certain molecules or cells, allowing for improved imaging and detection. The trifluoromethoxy group in this compound enhances its lipophilicity, allowing it to cross cell membranes and accumulate in specific tissues or organs. This compound also has a high stability and low toxicity, making it an ideal contrast agent for imaging applications.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal effects on biochemical and physiological processes. Studies have reported no significant changes in vital signs or blood chemistry parameters after the administration of this compound. However, further research is needed to fully understand the long-term effects of this compound on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate has several advantages for lab experiments, including its high stability, low toxicity, and selective binding properties. However, this compound can be expensive to synthesize and may not be readily available in large quantities. Additionally, this compound may not be suitable for all imaging applications, as its lipophilicity can lead to non-specific binding and accumulation in certain tissues or organs.
Zukünftige Richtungen
There are several future directions for Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate research, including the development of new synthesis methods to improve yield and purity, the optimization of imaging protocols to enhance sensitivity and specificity, and the exploration of new applications in other scientific fields. Additionally, the use of this compound in combination with other imaging agents or therapies may lead to improved diagnostic and treatment outcomes.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate has shown great potential in scientific research applications, particularly in the field of imaging. This compound has been used as a contrast agent in magnetic resonance imaging (MRI) to improve the visualization of tissues and organs. This compound has also been used in optical imaging, where it acts as a fluorescent probe to detect specific molecules or cells in biological samples.
Safety and Hazards
Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing fumes, mist, spray, vapors, and to wear protective gloves/protective clothing/eye protection/face protection when handling this substance .
Eigenschaften
IUPAC Name |
ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O3/c1-2-15-3(14)4(7,8)5(9,10)16-6(11,12)13/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSIBYOKQDWWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(OC(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



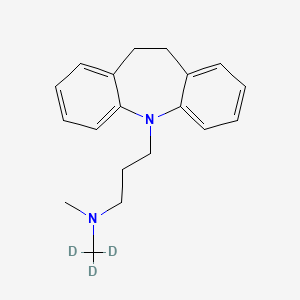
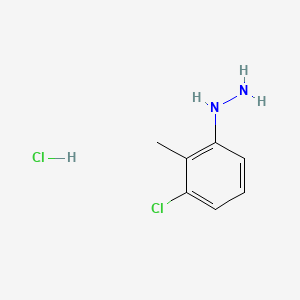
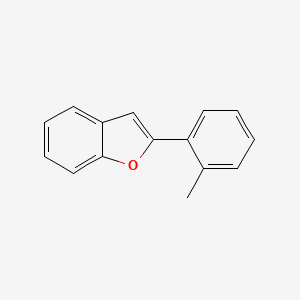
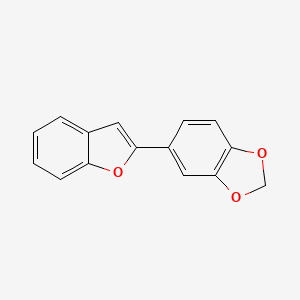
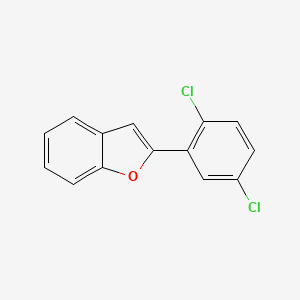
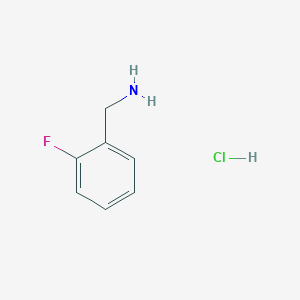
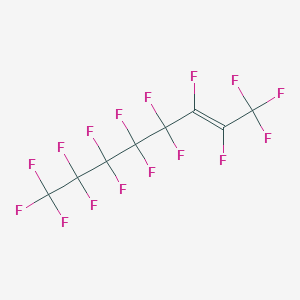
![5-({[3-(Trifluoromethyl)anilino]carbonyl}amino)-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042704.png)
![O1-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-4-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3042705.png)
![O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide](/img/structure/B3042706.png)
![2-(Tert-butyl)-3,7-dichloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3042708.png)

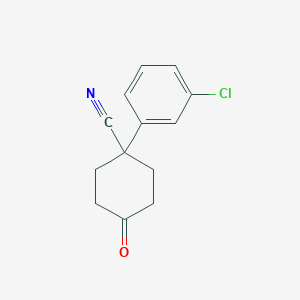
![[5-(Trifluoromethyl)-2-furyl]methanol](/img/structure/B3042714.png)